molecular formula C14H17FO3 B1523172 1-[3-Fluoro-4-(oxan-2-ylmethoxy)phenyl]ethan-1-one CAS No. 1019529-17-9

1-[3-Fluoro-4-(oxan-2-ylmethoxy)phenyl]ethan-1-one

Cat. No.: B1523172
CAS No.: 1019529-17-9
M. Wt: 252.28 g/mol
InChI Key: IYYQNQUYWPSOAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-Fluoro-4-(oxan-2-ylmethoxy)phenyl]ethan-1-one is a fluorinated acetophenone derivative featuring a tetrahydropyranyl (oxan-2-yl) methoxy substituent at the 4-position and a fluorine atom at the 3-position of the phenyl ring. This compound has been listed as discontinued by CymitQuimica (Ref: 10-F644516), suggesting challenges in synthesis, stability, or commercial demand . Its structure combines electron-withdrawing (fluoro) and sterically bulky (tetrahydropyranyl methoxy) groups, which may influence its physicochemical properties and reactivity in pharmaceutical or catalytic applications.

Properties

IUPAC Name

1-[3-fluoro-4-(oxan-2-ylmethoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FO3/c1-10(16)11-5-6-14(13(15)8-11)18-9-12-4-2-3-7-17-12/h5-6,8,12H,2-4,7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYYQNQUYWPSOAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCC2CCCCO2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-Fluoro-4-(oxan-2-ylmethoxy)phenyl]ethan-1-one typically involves the following steps:

  • Starting Materials: The synthesis begins with 3-fluorophenol and oxan-2-ylmethanol as the primary starting materials.

  • Esterification: The hydroxyl group of 3-fluorophenol is converted to a methoxy group through esterification with oxan-2-ylmethanol in the presence of a strong acid catalyst, such as sulfuric acid.

  • Ketone Formation: The resulting compound undergoes a Friedel-Crafts acylation reaction with acetyl chloride to introduce the ethan-1-one group, forming the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also enhance the sustainability of the production process.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various derivatives, such as carboxylic acids or aldehydes.

  • Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 1-[3-Fluoro-4-(oxan-2-ylmethoxy)phenyl]ethanol.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, aldehydes

  • Reduction Products: Alcohols

  • Substitution Products: Various functionalized derivatives

Scientific Research Applications

  • Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It serves as a probe in biological studies to investigate cellular processes and molecular interactions.

  • Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-[3-Fluoro-4-(oxan-2-ylmethoxy)phenyl]ethan-1-one exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound's binding affinity to certain receptors, while the oxan-2-ylmethoxy group contributes to its overall stability and bioactivity. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The 3-fluoro-4-alkoxy phenyl acetophenone scaffold is shared among several compounds, with variations in substituents leading to distinct properties:

Compound Name Substituents (Position) Molecular Weight Melting Point (°C) Key Features Reference
Target Compound 3-F, 4-(oxan-2-ylmethoxy) Not reported Not reported Bulky oxan-2-ylmethoxy group; discontinued
1-[3-Methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-one 3-MeO, 4-(2-MeO-ethoxy) 224.26 Not reported Flexible alkoxy chain; UPLC/MS data available
1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1f) 4-(CH₂Cl), sulfonyl group Not reported 137.3–138.5 High crystallinity; sulfonyl moiety
QD10 (H3 receptor ligand) 4-Benzoyl-piperazinyl-propoxy Not reported 148.4–151.4 Dual pharmacological activity (H3 ligand, antioxidant)
2-Bromo-1-(3-fluoro-4-(4-methylimidazol-1-yl)phenyl)ethan-1-one 3-F, 4-(4-Me-imidazole), 2-Br 297.12 Not reported Bromo substituent enhances molecular weight

Key Observations:

  • Steric and Electronic Effects : The oxan-2-ylmethoxy group in the target compound introduces steric bulk and moderate electron-donating effects compared to simpler alkoxy groups (e.g., methoxyethoxy in ). This may reduce reactivity in nucleophilic substitutions but enhance metabolic stability.
  • Thermal Properties : Derivatives with sulfonyl (e.g., compound 1f ) or benzoyl groups (e.g., QD10 ) exhibit higher melting points, likely due to stronger intermolecular interactions.

Biological Activity

1-[3-Fluoro-4-(oxan-2-ylmethoxy)phenyl]ethan-1-one, with the CAS number 1019529-17-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-[3-Fluoro-4-(oxan-2-ylmethoxy)phenyl]ethan-1-one is C14H17FO3C_{14}H_{17}FO_{3}, with a molecular weight of approximately 252.28 g/mol. The compound features a fluorinated phenyl ring and an oxane moiety, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC14H17FO3
Molecular Weight252.28 g/mol
CAS Number1019529-17-9
Purity≥95%

Anticancer Potential

Recent studies have highlighted the anticancer potential of compounds structurally similar to 1-[3-Fluoro-4-(oxan-2-ylmethoxy)phenyl]ethan-1-one. For instance, derivatives exhibiting similar functional groups have shown promising results in inhibiting cancer cell proliferation. A notable study demonstrated that certain phenyl derivatives could inhibit the growth of various cancer cell lines with IC50 values in the low micromolar range .

The biological activity of 1-[3-Fluoro-4-(oxan-2-ylmethoxy)phenyl]ethan-1-one may be attributed to its ability to interact with specific molecular targets involved in cancer progression. Molecular docking studies suggest that compounds with similar structures can bind effectively to proteins associated with tumor growth, such as Mpro in SARS-CoV-2, indicating a potential for dual therapeutic applications in viral infections and cancer .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the fluorine substituent and the oxane group can significantly influence the potency and selectivity of the compound against specific targets. For example, variations in the position and type of substituents on the phenyl ring have been shown to alter binding affinities and biological efficacy .

Study on Anticancer Activity

A study published in Nature explored various derivatives of phenolic compounds, revealing that modifications similar to those found in 1-[3-Fluoro-4-(oxan-2-ylmethoxy)phenyl]ethan-1-one resulted in enhanced cytotoxicity against breast cancer cell lines. The lead compound from this series exhibited an IC50 value of 5.27 μM, demonstrating significant anticancer activity .

Inhibition of Enzymatic Activity

Another study investigated the inhibitory effects of structurally related compounds on key enzymes involved in disease pathways. The findings indicated that certain analogs could inhibit enzymatic activity with IC50 values ranging from 10 μM to 50 μM, suggesting that 1-[3-Fluoro-4-(oxan-2-ylmethoxy)phenyl]ethan-1-one may also exhibit similar properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-Fluoro-4-(oxan-2-ylmethoxy)phenyl]ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-[3-Fluoro-4-(oxan-2-ylmethoxy)phenyl]ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.